5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a piperidine moiety, and an oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling of the oxadiazole and piperidine moieties: This step often involves nucleophilic substitution reactions.
Bromination of the pyrimidine ring: The final step involves the bromination of the pyrimidine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The bromine atom on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The piperidine moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)benzene
- 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)thiazole
Uniqueness
The unique combination of a brominated pyrimidine ring, a piperidine moiety, and an oxadiazole group distinguishes 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine from other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
5-[[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN5O2/c1-10-18-13(22-19-10)8-20-4-2-11(3-5-20)9-21-14-16-6-12(15)7-17-14/h6-7,11H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSSBHQTTCWXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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